2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine

Unsymmetrical ketone synthesis Weinreb amide chemistry Chelation-controlled nucleophilic substitution

2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine (CAS 5217-83-4) is a 1,3,5-triazine derivative bearing two N-methoxy-N-methylamino (MMA) groups, which are structural analogs of the Weinreb amide functional group, at the 4- and 6-positions, and a single chlorine atom at the 2-position. This substitution pattern creates a tri-functional scaffold where the chlorine serves as a handle for nucleophilic aromatic substitution, while the two MMA groups function as chelation-controlled acyl anion equivalents capable of sequential nucleophilic substitution by organometallic reagents without overaddition to tertiary alcohols.

Molecular Formula C7H12ClN5O2
Molecular Weight 233.65 g/mol
CAS No. 5217-83-4
Cat. No. B12806728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine
CAS5217-83-4
Molecular FormulaC7H12ClN5O2
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESCN(C1=NC(=NC(=N1)Cl)N(C)OC)OC
InChIInChI=1S/C7H12ClN5O2/c1-12(14-3)6-9-5(8)10-7(11-6)13(2)15-4/h1-4H3
InChIKeyNQHMHMFLZWVSDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine (CAS 5217-83-4): A Dual-Activated Triazine Building Block for Chelation-Controlled Ketone Synthesis


2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine (CAS 5217-83-4) is a 1,3,5-triazine derivative bearing two N-methoxy-N-methylamino (MMA) groups, which are structural analogs of the Weinreb amide functional group, at the 4- and 6-positions, and a single chlorine atom at the 2-position [1]. This substitution pattern creates a tri-functional scaffold where the chlorine serves as a handle for nucleophilic aromatic substitution, while the two MMA groups function as chelation-controlled acyl anion equivalents capable of sequential nucleophilic substitution by organometallic reagents without overaddition to tertiary alcohols [1]. The compound's molecular formula is C₇H₁₂ClN₅O₂ with a molecular weight of 233.65 g/mol, and it bears the NCI screening identifier NSC 106874 [2].

Why 2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine Cannot Be Replaced by CDMT or Simple Weinreb Amides


The unique value of this compound lies in the combination of two MMA (Weinreb-type) groups on a triazine core. Simple Weinreb amides (N-methoxy-N-methylamides) provide only a single acyl anion equivalent. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) possesses methoxy leaving groups, which lack the chelation-controlled stabilization of the tetrahedral intermediate that defines Weinreb amide reactivity and prevents tertiary alcohol formation [1]. The target compound uniquely merges two MMA groups with a chlorotriazine scaffold, enabling it to serve as a precursor to dual-activated ureas where the triazinylamino group acts as a superior leaving group with higher reactivity than the MMA group alone, while the second MMA group remains available for subsequent substitution [1]. Substituting this compound with mono-activated analogs or non-Weinreb triazines would forfeit the sequential, chelation-controlled, double nucleophilic substitution capability essential for unsymmetrical ketone construction.

Quantitative Differentiation Evidence for 2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine (CAS 5217-83-4) Against Comparators


Dual MMA Substitution Enables Sequential Organometallic Substitution Without Tertiary Alcohol Formation

Ureas possessing both a triazinylamino group and a methoxy(methyl)amino (MMA) group, derived from this compound via chlorine substitution with an amine and subsequent acylation, underwent sequential nucleophilic substitution with two different organometallic reagents. In the key model reaction, N-phenyl urea 1a reacted with 4-methoxyphenylmagnesium bromide (PMPMgBr) to afford the corresponding Weinreb amide 4 in 82% yield, with only 17% symmetrical ketone 5 as a byproduct and no detectable tertiary alcohol [1]. This stands in contrast to standard Weinreb amides, which typically provide only a single ketone product, and to CDMT-derived substrates which lack the MMA functionality necessary for chelation-controlled stabilization [1]. Across 10 N-aryl urea derivatives (1a–1j), ketone yields ranged from 71% to 83% with symmetrical ketone byproduct levels at 13–25% [1].

Unsymmetrical ketone synthesis Weinreb amide chemistry Chelation-controlled nucleophilic substitution

Triazinylamino Group Demonstrates Higher Reactivity Than the MMA Group in Nucleophilic Substitution

In the dual-activated urea system, the dimethoxy-triazinyl (DMT)-amino group was found to exhibit similar behavior to the N-methoxy-N-methylamide (MMA) Weinreb amide group but with higher reactivity for nucleophilic substitution by organometallic reagents [1]. In the model reaction of urea 1a with PMPMgBr at 0 °C, the DMT-NPh group was preferentially displaced over the MMA group, yielding N-methoxy-N-methylanisamide (4) in 82% yield, confirming the superior leaving group ability of the triazinylamide moiety [1]. This differential reactivity is the mechanistic basis for achieving sequential, orthogonal substitution without cross-reactivity.

Leaving group reactivity Triazine coupling reagent Nucleophilic acyl substitution

Chlorine at the 2-Position Provides a Single Reactive Site for Selective Amine Coupling

The single chlorine substituent at the 2-position of the triazine ring undergoes selective nucleophilic aromatic substitution with amines to form the corresponding 2-amino-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine intermediates [1]. In the Hirao et al. protocol, reaction with aniline derivatives proceeded quantitatively in most cases, with isolated yields of triazinylamino ureas 1a–1k ranging from 84% to quantitative across aryl substrates (entries 1–10, Table 1), demonstrating the reliable reactivity of this single chlorine handle [1]. This contrasts with 2,4-dichloro-6-(methoxy(methyl)amino)-1,3,5-triazine, which possesses two chlorine sites and presents chemoselectivity challenges for mono-substitution.

Nucleophilic aromatic substitution Triazine derivatization Urea synthesis

Structural Distinction from CDMT: MMA Groups vs. Methoxy Groups Dictate Chelation-Controlled Reactivity

The target compound bears N-methoxy-N-methylamino (MMA) groups, which are the defining functional motif of Weinreb amides. CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine, CAS 3140-73-6) carries simple methoxy groups. The MMA group's nitrogen atom participates in chelation of the organometallic reagent to the carbonyl oxygen of the adjacent acyl group, forming a stable five-membered chelate that prevents elimination to the ketone until aqueous workup [1]. In contrast, methoxy groups on CDMT lack the nitrogen coordination site and do not provide this chelation-controlled stabilization; CDMT functions as a coupling reagent for amide and ester bond formation via quaternary ammonium salt activation, not as a Weinreb amide equivalent [2].

Weinreb amide equivalent Triazine coupling reagent Structure-activity relationship

Verified Application Scenarios for 2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine Based on Quantitative Evidence


Sequential Synthesis of Unsymmetrical Diaryl and Aryl-Alkyl Ketones

The compound is the optimal precursor for preparing dual-activated ureas that undergo sequential nucleophilic substitution with two different organometallic reagents to furnish unsymmetrical ketones. In the validated protocol, aryl Grignard reagents are added first, followed by organolithium reagents (e.g., BuLi, sec-BuLi, PyLi, PhC≡CLi), yielding functionalized ketones in 35–76% isolated yield over two steps with no detectable tertiary alcohol byproduct [1]. This is directly supported by the 15 examples reported in Table 2 of the Hirao et al. study, including phosphonate and enolate nucleophiles [1].

Precursor to Triazinylamino Weinreb Amide Dual Reagents for Complexity Generation

The chlorine atom at the 2-position allows for installation of diverse N-substituents (aryl, alkyl) to tune reactivity. N-Aryl derivatives (1a–1j) were synthesized in 84%–quantitative yields and demonstrated consistent reactivity in Grignard substitution (71–83% ketone yield) [1]. The N-4-nitrophenyl derivative 1j showed markedly lower reactivity (89% yield for urea formation, but reduced ketone yield), providing a tunable reactivity handle for chemoselective applications [1].

Building Block for Chelation-Controlled Ketone Synthesis in Pharmaceutical Intermediate Manufacturing

The compound's ability to suppress tertiary alcohol formation is particularly valuable for pharmaceutical intermediate synthesis where overaddition byproducts complicate purification. The protocol accommodates diverse functional groups including dithiane (35% yield, entry 13) and enolate (73% yield, entry 14) nucleophiles, demonstrating compatibility with sensitive functionalities commonly encountered in drug candidate synthesis [1].

Research-Grade Synthesis of Functionalized Phosphonates via Organolithium Addition

The dual-activated urea derived from this compound was successfully employed to synthesize a functionalized phosphonate (compound 25) in 76% yield using lithiophosphonate as the second nucleophile [1]. This application is not achievable with standard Weinreb amides or CDMT-derived reagents, making this compound the enabling precursor for such phosphonate-containing ketone targets.

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